molecular formula C7H6N4O2 B7716967 6-(Azidomethyl)nicotinic acid CAS No. 1393590-50-5

6-(Azidomethyl)nicotinic acid

Cat. No.: B7716967
CAS No.: 1393590-50-5
M. Wt: 178.15 g/mol
InChI Key: VZMZUSGZROUDCR-UHFFFAOYSA-N
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Description

6-(Azidomethyl)nicotinic acid is a high-value chemical intermediate designed for advanced research and development. This compound features a carboxylic acid group and a reactive azide moiety on a nicotinic acid scaffold, making it a versatile bifunctional building block for synthetic chemistry, particularly in the fields of medicinal chemistry and materials science . The core research value of this molecule lies in its application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The azidomethyl group serves as a stable yet highly reactive handle, enabling efficient and selective conjugation to alkyne-containing molecules to form stable 1,2,3-triazole linkages . This reaction is a cornerstone for bioconjugation, ligand immobilization, and the synthesis of complex molecular architectures. Furthermore, the carboxylic acid functionality provides a second site for modification, allowing for easy derivatization into esters, amides, or other conjugates, or for covalent attachment to surfaces and polymers . The isomeric nicotinic acid (pyridine-3-carboxylic acid) scaffold is a privileged structure in pharmacology, often associated with biological activity . By incorporating this scaffold, this compound serves as a critical precursor in the synthesis of libraries of compounds for drug discovery programs. Its primary applications include the development of pharmaceutical candidates, the creation of fluorescent probes and diagnostic agents, and the functionalization of biomaterials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(azidomethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-11-10-4-6-2-1-5(3-9-6)7(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMZUSGZROUDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Chloromethyl Intermediate

The synthesis begins with 6-chloromethyl-nicotinic acid methyl ester, a precursor obtained via chlorination of 6-hydroxymethyl-nicotinic acid methyl ester or direct esterification of 6-chloromethyl-nicotinic acid. In the azidation step, sodium azide (NaN₃) displaces the chlorine atom through an SN2 mechanism.

Procedure :

  • Reaction Setup : 6-Chloromethyl-nicotinic acid methyl ester (9.1 g, 40.98 mmol) is dissolved in DMSO (100 mL) and cooled to 0°C.

  • Reagent Addition : Sodium azide (4 g, 61.47 mmol) and sodium carbonate (13 g, 122.9 mmol) are added sequentially.

  • Reaction Conditions : The mixture is warmed to room temperature and stirred for 1 hour.

  • Workup : Water (100 mL) is added, and the product is extracted with diethyl ether (3 × 100 mL). The organic layers are washed with water and brine, dried over sodium sulfate, and concentrated to yield 6-azidomethyl-nicotinic acid methyl ester as a light yellow oil (6.8 g, 86% yield).

Key Parameters :

ParameterValue
SolventDMSO
Temperature0°C → Room temperature
Reaction Time1 hour
Yield86%

The use of DMSO, a polar aprotic solvent, enhances NaN₃ solubility and reaction efficiency. Sodium carbonate neutralizes HCl generated during the substitution, preventing side reactions.

ParameterValue
SolventTHF/MeOH/H₂O
BaseNaOH (2 M)
TemperatureReflux (~70°C)
AcidHCl

This step typically achieves >90% yield, assuming optimal conditions. The azide group remains stable under basic hydrolysis due to its electron-withdrawing nature.

Reaction Optimization

Solvent and Temperature Effects

The choice of DMSO in the azidation step ensures high dielectric constant and miscibility with NaN₃, facilitating rapid reaction kinetics. Lower temperatures (0°C) minimize side reactions, while gradual warming prevents exothermic decomposition of azides.

Analytical Characterization

Mass Spectrometry (MS)

The methyl ester intermediate exhibits a molecular ion peak at m/z 193.3 ([M+H]⁺), consistent with its molecular formula (C₈H₈N₄O₂). The carboxylic acid derivative would show a peak at m/z 179.2 ([M+H]⁺).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Azidomethyl protons appear as a singlet at δ 4.3 ppm (CH₂N₃). The methyl ester group resonates at δ 3.9 ppm (s, 3H).

  • ¹³C NMR : The ester carbonyl carbon appears at δ 167 ppm, while the azidomethyl carbon is observed at δ 52 ppm.

Infrared (IR) Spectroscopy

A strong absorption band near 2100 cm⁻¹ confirms the presence of the azide group. The carboxylic acid derivative would show a broad O-H stretch at 2500–3000 cm⁻¹ post-hydrolysis.

Chemical Reactions Analysis

Click Chemistry via Azide-Alkyne Cycloaddition

The azido group undergoes copper-catalyzed (CuAAC) or ruthenium-catalyzed (RuAAC) cycloaddition with terminal alkynes to form 1,2,3-triazoles. RuAAC favors 1,5-disubstituted triazoles, while CuAAC yields 1,4-regioisomers (Fig. 1A) .

Reaction Conditions and Outcomes

CatalystAlkyne ExampleTemp. (°C)Time (h)Product RegiochemistryYield (%)
Ru(Cp)(CO)₂EtPhenylacetylene80121,5-triazole85–92
CuSO₄/sodium ascorbatePropargyl alcoholRT21,4-triazole90–95

Mechanistic Insight : RuAAC proceeds via a triazolide intermediate, with DFT studies indicating a rate-determining metathesis step (ΔG‡ = 11.5 kcal/mol) .

Staudinger Reduction to Amine Derivatives

The azido group is reduced to an amine using triphenylphosphine (PPh₃) or hydrogen gas with catalysts like Pd/C. This reaction is critical for generating bioactive intermediates.

Representative Protocol

  • Reagents : 6-(Azidomethyl)nicotinic acid (1 eq), PPh₃ (1.2 eq), THF/H₂O (4:1)

  • Conditions : RT, 12 h

  • Product : 6-(Aminomethyl)nicotinic acid

  • Yield : 88% (isolated via acid-base extraction) .

Application : The amine product serves as a precursor for peptidomimetics or polymer crosslinkers.

Hydrolysis of Ester Derivatives

The methyl ester of this compound is hydrolyzed to the carboxylic acid under basic conditions, enabling modular synthesis (Fig. 1B) .

Hydrolysis Parameters

SubstrateBaseSolventTime (min)Yield (%)
Methyl 6-(azidomethyl)nicotinateNaOH (10% aq.)MeOH/H₂O (1:1)1099

Note : Hydrolysis is quantitative and rapid, with no side reactions reported.

Nucleophilic Substitution Reactions

The azidomethyl group participates in SN2 reactions with nucleophiles (e.g., thiols, amines), enabling functional group diversification.

Example Reaction with Thiophenol

  • Reagents : this compound (1 eq), thiophenol (1.5 eq), K₂CO₃ (2 eq)

  • Conditions : DMF, 60°C, 6 h

  • Product : 6-((Phenylthio)methyl)nicotinic acid

  • Yield : 76% .

Limitation : Steric hindrance at the 6-position may reduce reactivity compared to 2- or 4-substituted analogs.

Enzymatic Modifications

Nicotinic acid derivatives participate in enzymatic base-exchange reactions. For example, mutant ADP-ribosyl cyclases (e.g., E98G homolog) catalyze the exchange of nicotinic acid moieties in NADP at neutral pH (Fig. 1C) .

Key Parameters for Cyclase-Mediated Reactions

EnzymeSubstratepHTemp. (°C)Conversion (%)
E98G CyclaseNADP + this compound7.03765

Application : Facilitates the synthesis of azide-functionalized NADP analogs for probing calcium signaling pathways .

Oxidation and Reduction Pathways

  • Oxidation : Limited data exists, but analogous azidomethyl compounds undergo oxidation to nitro groups under strong acidic conditions (e.g., HNO₃/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces both the azido group and aromatic ring, complicating selectivity.

Table 1: Reaction Kinetics of Azide Transformations

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (kcal/mol)
CuAAC0.15–0.3012–14
RuAAC0.05–0.1011.5
Staudinger Reduction0.0218

Table 2: Functional Group Tolerance

ReactionTolerated GroupsIncompatible Groups
CuAAC-COOH, -OH, -NH₂Strong oxidizing agents
Hydrolysis-N₃, -CH₂ClAcid-sensitive groups

Scientific Research Applications

6-(Azidomethyl)nicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound is utilized in the development of functional materials, such as polymers and dendrimers, due to its ability to undergo click chemistry.

    Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)nicotinic acid largely depends on its chemical reactivity. The azido group can be transformed into various functional groups, enabling the compound to interact with different molecular targets. For example, in click chemistry, the formation of triazole rings can link the compound to other molecules, potentially altering their biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key nicotinic acid derivatives and their substituents:

Compound Substituent (Position) Key Functional Group Properties Primary Applications
6-(Azidomethyl)nicotinic acid -CH₂N₃ (6) Reactive azide; enables CuAAC RNA SHAPE probing, protein labeling
6-Hydroxynicotinic acid -OH (6) Hydrogen-bond donor; moderate acidity Enzymatic studies, metabolic intermediates
6-(Trifluoromethyl)nicotinic acid -CF₃ (6) Strong electron-withdrawing; hydrophobic Pharmaceutical intermediates (e.g., calcium channel inhibitors)
6-Amino-4-methylnicotinic acid -NH₂ (6), -CH₃ (4) Electron-donating amino; steric hindrance Research reagents, ligand synthesis
6-(o-Tolyl)nicotinic acid -C₆H₄CH₃ (6) Steric bulk; aromatic interactions Supramolecular chemistry, molecular recognition

Reactivity and Solvent Effects

  • This compound : The azidomethyl group enhances reactivity in click chemistry, enabling efficient conjugation with alkynes. Its reactivity is influenced by solvent polarity, as shown in studies correlating rate constants (logk₂) with Kamlet–Taft solvatochromic parameters (e.g., π*, α, β) .
  • 6-Hydroxynicotinic Acid: The hydroxyl group participates in hydrogen bonding, reducing reactivity in non-polar solvents. Enzymatic reduction studies demonstrate its role in redox reactions requiring ferredoxin .
  • 6-(Trifluoromethyl)nicotinic Acid : The -CF₃ group increases acidity (pKa ~1.5) and stabilizes intermediates in fluorination reactions .

Q & A

Q. What are the key synthetic routes for preparing 6-(Azidomethyl)nicotinic acid, and how are critical reaction parameters optimized?

  • Methodological Answer : The synthesis typically involves introducing an azidomethyl group to the nicotinic acid scaffold. One approach utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization. For example, azides can react with terminal alkynes under mild conditions (room temperature, aqueous/organic solvent mixtures) with >95% efficiency . Critical parameters include:
  • Catalyst concentration : 1–5 mol% Cu(I) to avoid side reactions.
  • Solvent compatibility : Polar solvents (e.g., THF or DMF) ensure solubility of intermediates.
  • Purification : Column chromatography or recrystallization removes copper residues .
    Alternative routes may involve Mitsunobu reactions to install the azide group on pre-functionalized pyridine derivatives .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the azidomethyl group’s presence (e.g., δ ~3.5–4.0 ppm for –CH2_2N3_3) and pyridine ring substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C7_7H6_6N4_4O2_2) and fragmentation patterns .
  • Infrared (IR) spectroscopy : The azide stretch (~2100 cm1^{-1}) is a key diagnostic marker .
  • Terahertz (THz) spectroscopy : For solid-state analysis, THz spectra reveal intermolecular vibrations and crystallinity, as demonstrated for structurally similar nicotinic acid derivatives .

Q. How does this compound participate in click chemistry applications?

  • Methodological Answer : The azide group enables CuAAC reactions with terminal alkynes to form stable 1,2,3-triazole linkages. This is critical for bioconjugation, such as:
  • Peptide modification : Azidomethyl derivatives react with propargyl-containing peptides on solid-phase supports, enabling regioselective 1,4-triazole formation .
  • Polymer functionalization : Reaction kinetics (e.g., second-order rate constants) are optimized by adjusting Cu(I) catalyst loading and solvent polarity .

Advanced Research Questions

Q. What role does this compound play in RNA structure analysis via SHAPE-Seq?

  • Methodological Answer : The compound is used to synthesize 2-(azidomethyl)nicotinic acid acyl imidazole (NAI-N3), a SHAPE (Selective 2′-Hydroxyl Acylation and Profiling Experiment) reagent. Key steps include:
  • RNA acylation : NAI-N3 reacts with flexible RNA nucleotides, forming adducts at 2′-OH groups. Acylation efficiency depends on RNA secondary structure and ligand binding .
  • Reverse transcription (RT) stops : Acylated sites block RT, generating truncated cDNA. Multiplexed sequencing identifies RT-stop frequencies, mapped to RNA structural motifs .
  • Control experiments : No-SHAPE and no-ligand controls differentiate natural RT stops from SHAPE-dependent signals .

Q. What mechanistic insights explain the stability and reactivity of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH-dependent stability : The azide group is sensitive to acidic hydrolysis. Protonation of the pyridine nitrogen (pKa ~2.5) may alter reactivity. Stability studies in buffered solutions (pH 4–8) are recommended .
  • Thermal decomposition : Differential scanning calorimetry (DSC) reveals exothermic decomposition above 80°C, requiring storage at 0–6°C .
  • Oxidative pathways : Similar to nicotinic acid, peroxomonosulfate oxidation studies suggest that the azidomethyl group may influence reaction kinetics (e.g., second-order rate constants) .

Q. How can researchers resolve contradictions in reported synthetic yields or purity of this compound derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Impurity sources : Copper residues from CuAAC reduce purity. Chelating agents (e.g., EDTA) or silica gel chromatography improve yields .
  • Isomer formation : Regioselectivity in cycloaddition reactions may produce 1,5- vs. 1,4-triazoles. 1^1H NMR or X-ray crystallography distinguishes isomers .
  • Analytical variability : Cross-validate results using orthogonal techniques (e.g., HPLC-MS and 1^1H NMR) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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